molecular formula C16H17NO3 B582117 (4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone CAS No. 1231819-50-3

(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone

Cat. No. B582117
Key on ui cas rn: 1231819-50-3
M. Wt: 271.316
InChI Key: PLIYGCKUMSKVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09309211B2

Procedure details

According to the same procedure as example 1, step E described, (4-(2-chloroethoxy)phenyl)(4-hydroxyphenyl)methanone (2.0 g, 1.0 eq) was reacted with MeNH2 (30% wt in water, 30 mL) in MeOH (30 mL) under reflux to give the desired product (1.4 g, 65%). 1H NMR (400 MHz, DMSO-d6) δ 7.67 (d, J=8.8 Hz, 2H), 7.60 (d, J=8.8 Hz, 2H), 7.06 (d, J=8.8 Hz, 2H), 6.85 (d, J=8.8 Hz, 2H), 4.18 (t, J=5.6 Hz, 2H), 2.89 (t, J=6.0 Hz, 2H), 2.37 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([C:13]2[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=2)=[O:12])=[CH:7][CH:6]=1.[CH3:20][NH2:21]>CO>[OH:19][C:16]1[CH:17]=[CH:18][C:13]([C:11]([C:8]2[CH:9]=[CH:10][C:5]([O:4][CH2:3][CH2:2][NH:21][CH3:20])=[CH:6][CH:7]=2)=[O:12])=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClCCOC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)O
Name
Quantity
30 mL
Type
reactant
Smiles
CN
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)OCCNC
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.